DNP-PEG4-propargyl

Overview

Description

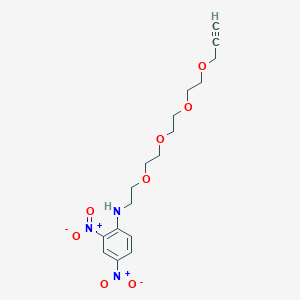

DNP-PEG4-propargyl is a heterobifunctional polyethylene glycol (PEG) derivative designed for bioconjugation and targeted drug delivery applications. Its structure comprises three key components:

- DNP (2,4-Dinitrophenyl): A hydrophobic, electron-deficient aromatic group that enhances binding affinity to specific receptors or antibodies, often utilized in immunoassays or antibody-drug conjugates (ADCs) .

- PEG4 (tetraethylene glycol): A hydrophilic spacer with four ethylene glycol units, improving solubility and reducing steric hindrance during molecular interactions .

- Propargyl group: A terminal alkyne (-C≡CH) enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal "click chemistry" for site-specific conjugation .

The compound is typically used in ADC development, where the DNP moiety targets specific cells, and the propargyl group facilitates controlled payload attachment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-propargyl typically involves the conjugation of dinitrophenyl (DNP) to polyethylene glycol (PEG) with a propargyl group. The reaction conditions usually require the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds between the DNP and PEG molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and purification systems to ensure high purity and yield. The process may also include quality control measures to verify the structural integrity and functionality of the compound.

Chemical Reactions Analysis

Types of Reactions: DNP-PEG4-propargyl can undergo various chemical reactions, including:

Oxidation: The DNP group can be oxidized to form dinitrophenyl oxide.

Reduction: The DNP group can be reduced to form dinitroaniline.

Substitution: The propargyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Dinitrophenyl oxide

Reduction: Dinitroaniline

Substitution: Substituted propargyl derivatives

Scientific Research Applications

DNP-PEG4-propargyl is widely used in scientific research due to its versatility and functional groups. Some of its applications include:

Chemistry: Used as a linker or spacer in chemical synthesis to attach drugs or bioactive molecules to targeting molecules.

Biology: Employed in biological studies to modify and improve the properties of therapeutic agents.

Medicine: Utilized in drug development to enhance the solubility and stability of drugs.

Industry: Applied in various industrial processes to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Mechanism of Action

The mechanism by which DNP-PEG4-propargyl exerts its effects involves its functional groups. The DNP group can participate in biological applications such as ion transport across membranes, while the PEG component helps increase solubility and stability. The propargyl group allows for further chemical modifications, such as click chemistry, which can enhance the compound's functionality.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of PEG4 Derivatives

Key Findings

Functional Group Diversity :

- This compound uniquely combines the targeting capability of the DNP group with the modularity of the propargyl group, enabling dual functionality in ADCs . In contrast, Propargyl-PEG4-NH2 prioritizes amine-azide click chemistry for general bioconjugation .

- DNP-PEG4-NHS ester replaces the propargyl group with an NHS ester, making it ideal for amine-rich biomolecules (e.g., lysine residues in antibodies) but less versatile in bioorthogonal reactions .

Solubility and Stability :

- PEG4 spacers universally enhance water solubility, but this compound’s hydrophobicity may require formulation optimization compared to Propargyl-PEG4-acid, which is highly soluble in aqueous media .

- Propargyl-PEG4-acid and similar derivatives require strict storage conditions (0–4°C, dry) to prevent hydrolysis, whereas this compound’s stability data remain inferred from related compounds .

Applications in Drug Delivery :

- This compound is specialized for ADCs, leveraging DNP’s affinity for hapten-binding antibodies .

- (2-pyridyldithio)-PEG4-propargyl excels in reversible thiol-disulfide exchange, useful for intracellular drug release in redox-sensitive environments .

Reactivity Profiles :

- Propargyl groups enable CuAAC, offering faster kinetics (~1–24 hr) compared to slower NHS-amine reactions (12–24 hr) .

- Ald-Ph-amido-PEG4-propargyl’s aldehyde group allows pH-dependent conjugation, a niche application in ADCs requiring controlled release .

Research and Development Insights

- Material Science: Propargyl-PEG4-acid is widely adopted in synthesizing PEGylated nanoparticles, where its carboxylic acid group enables covalent attachment to amine-functionalized surfaces .

Properties

IUPAC Name |

2,4-dinitro-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O8/c1-2-6-25-8-10-27-12-13-28-11-9-26-7-5-18-16-4-3-15(19(21)22)14-17(16)20(23)24/h1,3-4,14,18H,5-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRWKNZCQCLIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.